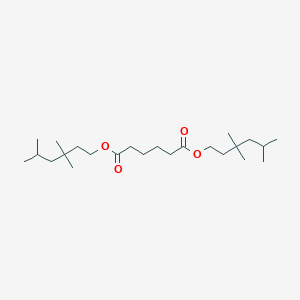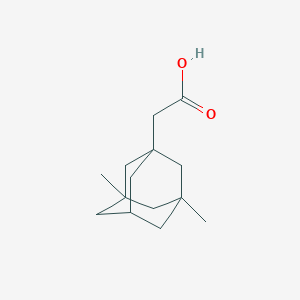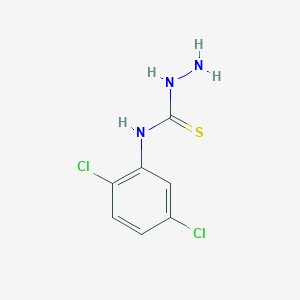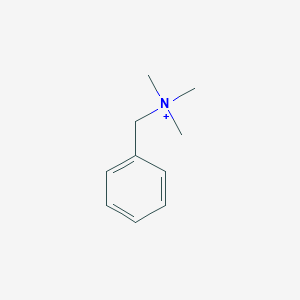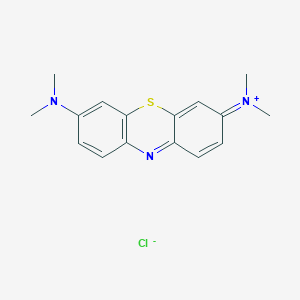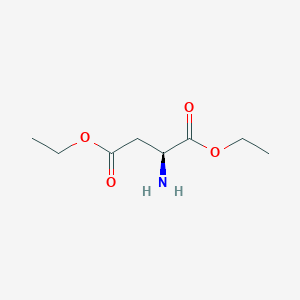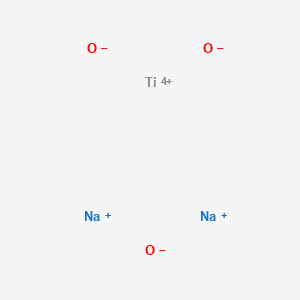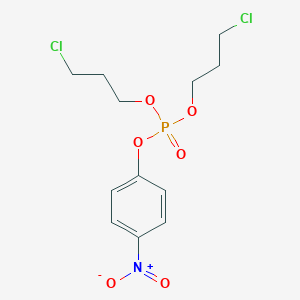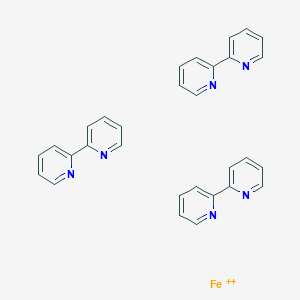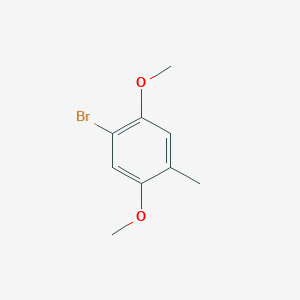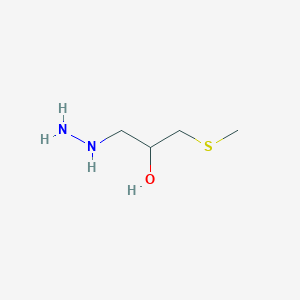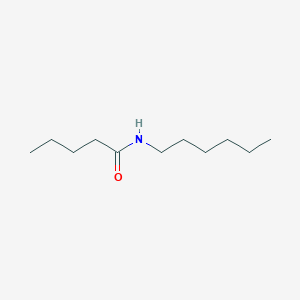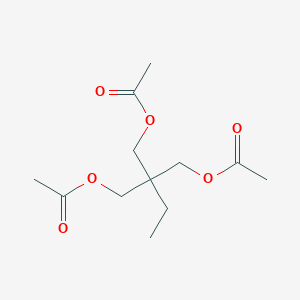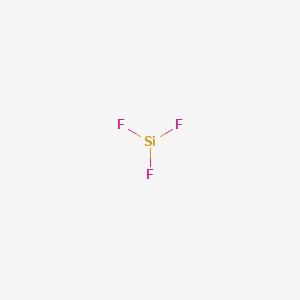
Trifluorosilyl radical
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluorosilyl radical is a highly reactive and versatile compound that has been extensively studied in recent years due to its unique properties. It is a radical species that contains a silicon atom and three fluorine atoms. The trifluorosilyl radical is an important intermediate in various chemical reactions, including polymerization, cross-coupling reactions, and organic synthesis.
作用機序
The mechanism of action of trifluorosilyl radical is complex and depends on the specific reaction in which it is involved. Generally, the trifluorosilyl radical acts as a reactive intermediate that can undergo various reactions, such as addition, substitution, and radical coupling. The reactivity of the trifluorosilyl radical is due to the high electronegativity of the fluorine atoms, which makes the silicon atom highly electrophilic.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of trifluorosilyl radical. However, it is known to be a highly reactive species that can potentially cause oxidative damage to biological molecules, such as proteins, lipids, and DNA. Therefore, caution should be taken when handling trifluorosilyl radical in the laboratory.
実験室実験の利点と制限
One of the advantages of trifluorosilyl radical is its high reactivity, which makes it a useful intermediate in various chemical reactions. It is also a versatile compound that can be used in the synthesis of various organic compounds and materials. However, the high reactivity of trifluorosilyl radical can also be a limitation, as it can be difficult to control the reaction and prevent unwanted side reactions.
将来の方向性
There are several future directions for the research on trifluorosilyl radical. One direction is the development of new synthesis methods that are more efficient and selective. Another direction is the exploration of new applications for trifluorosilyl radical in organic synthesis, polymerization, and materials science. Additionally, the investigation of the biochemical and physiological effects of trifluorosilyl radical is an important area of future research.
合成法
There are several methods for the synthesis of trifluorosilyl radical, including photolysis, thermolysis, and electrochemical reduction. The most commonly used method is photolysis, which involves the irradiation of a precursor molecule with UV light. The precursor molecule can be a silane or a silyl ether, and the photolysis reaction generates the trifluorosilyl radical. Another method for the synthesis of trifluorosilyl radical is thermolysis, which involves the heating of a precursor molecule to high temperatures. Electrochemical reduction is also a viable method for the synthesis of trifluorosilyl radical.
科学的研究の応用
Trifluorosilyl radical has a wide range of scientific research applications, including organic synthesis, polymerization, and materials science. It is a versatile intermediate that can be used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fine chemicals. Trifluorosilyl radical is also used in the polymerization of various monomers, including styrene, acrylates, and vinyl ethers. In addition, it is used in the preparation of various materials, such as coatings, adhesives, and composites.
特性
CAS番号 |
14835-14-4 |
|---|---|
製品名 |
Trifluorosilyl radical |
分子式 |
F3Si |
分子量 |
85.08 g/mol |
InChI |
InChI=1S/F3Si/c1-4(2)3 |
InChIキー |
ATVLVRVBCRICNU-UHFFFAOYSA-N |
SMILES |
F[Si](F)F |
正規SMILES |
F[Si](F)F |
その他のCAS番号 |
14835-14-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




